molecular formula C6H8BrN3O B1377889 6-Bromo-2-ethoxypyrimidin-4-amine CAS No. 1257853-17-0

6-Bromo-2-ethoxypyrimidin-4-amine

Cat. No.: B1377889
CAS No.: 1257853-17-0
M. Wt: 218.05 g/mol
InChI Key: MTZSCNINMYSGGZ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxypyrimidin-4-amine is a chemical compound with the molecular formula C6H8BrN3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

6-Bromo-2-ethoxypyrimidin-4-amine has several scientific research applications:

Safety and Hazards

The safety data sheet (SDS) for “6-Bromo-2-ethoxypyrimidin-4-amine” can be found on the Sigma-Aldrich website . It’s important to consult the SDS for handling and safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethoxypyrimidin-4-amine typically involves the bromination of 2-ethoxypyrimidin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxypyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-ethoxypyrimidin-4-amine is unique due to the presence of both the bromine atom and the ethoxy group, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-bromo-2-ethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZSCNINMYSGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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